molecular formula C18H20N2O3S B296464 N-cyclopropyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide

N-cyclopropyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide

Cat. No. B296464
M. Wt: 344.4 g/mol
InChI Key: FLQDBJAQUCBABY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3), a protein tyrosine kinase involved in the signaling pathways of cytokines and growth factors. CP-690,550 has been extensively studied for its potential therapeutic applications in autoimmune diseases and transplantation.

Mechanism of Action

N-cyclopropyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide selectively inhibits JAK3, which is involved in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, N-cyclopropyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide blocks the downstream signaling pathways of these cytokines, which are involved in the activation and proliferation of immune cells.
Biochemical and physiological effects:
In preclinical studies, N-cyclopropyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide has been shown to effectively suppress the immune response and prevent autoimmune disease development in animal models. In clinical trials, N-cyclopropyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide has been shown to reduce disease activity and improve symptoms in patients with rheumatoid arthritis and psoriasis. It has also been shown to prevent rejection of transplanted organs in animal models and in clinical trials.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclopropyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide is its selectivity for JAK3, which reduces the risk of off-target effects. However, its effectiveness may be limited by the fact that it only targets one specific signaling pathway. Additionally, the long-term effects of JAK3 inhibition are not fully understood, and further research is needed to determine the safety and efficacy of N-cyclopropyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide in long-term use.

Future Directions

Future research directions for N-cyclopropyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide include investigating its potential use in other autoimmune diseases such as lupus and inflammatory bowel disease. Additionally, further studies are needed to determine the optimal dosing and duration of treatment for N-cyclopropyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide in different patient populations. Finally, research is needed to develop new JAK inhibitors with improved selectivity and efficacy.

Synthesis Methods

The synthesis of N-cyclopropyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide involves the reaction of 4-aminobenzoic acid with 4-methylbenzenesulfonyl chloride to form 4-methyl-N-(4-methylbenzenesulfonyl)benzamide. The resulting compound is then reacted with cyclopropylamine to yield N-cyclopropyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide.

Scientific Research Applications

N-cyclopropyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide has been studied extensively for its potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. It has also been investigated for its potential use in transplantation to prevent rejection of transplanted organs.

properties

Molecular Formula

C18H20N2O3S

Molecular Weight

344.4 g/mol

IUPAC Name

N-cyclopropyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide

InChI

InChI=1S/C18H20N2O3S/c1-13-3-11-17(12-4-13)24(22,23)20(2)16-9-5-14(6-10-16)18(21)19-15-7-8-15/h3-6,9-12,15H,7-8H2,1-2H3,(H,19,21)

InChI Key

FLQDBJAQUCBABY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)NC3CC3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)NC3CC3

Origin of Product

United States

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